

# Phenyl carbamate chemical structure and properties

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An In-depth Technical Guide to **Phenyl Carbamate**: Structure, Properties, and Applications

#### **Abstract**

Phenyl carbamate is a significant organic compound featuring a carbamate functional group attached to a phenyl ring. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core chemical structure, physicochemical properties, and spectroscopic signature of **phenyl carbamate**. It provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, particularly in medicinal chemistry and materials science. This guide includes detailed experimental protocols for synthesis and characterization, summarizes quantitative data in tabular format, and utilizes graphical diagrams to illustrate key chemical processes, adhering to rigorous visualization standards.

# **Chemical Structure and Properties**

**Phenyl carbamate**, also known as carbamic acid phenyl ester, is an aromatic compound with the chemical formula C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>.[1][2] Its structure consists of a carbamate group (-NH<sub>2</sub>COO-) where the oxygen atom is bonded to a phenyl group. This arrangement makes it an aromatic ester of carbamic acid.[2]

#### **Chemical Structure**

The canonical SMILES representation of **phenyl carbamate** is NC(=0)Oc1ccccc1.[3]



## **Physicochemical Properties**

The fundamental physical and chemical properties of **phenyl carbamate** are summarized in the table below. It is described as a white to very slightly pink crystalline solid.[1][3]

Property	Value	Reference(s)	
Molecular Formula	C7H7NO2	[1][2][4]	
Molecular Weight	137.14 g/mol [1][2][3]		
Melting Point	149-152 °C	[3][5]	
Boiling Point (Estimated)	278.9 °C at 760 mmHg	[1]	
Appearance	White to very slightly pink crystalline flakes	[1]	
Solubility	Soluble in water	[1][5]	
Topological Polar Surface Area	52.3 Ų	[1][2]	
Hydrogen Bond Donor Count	1	[1][2]	
Hydrogen Bond Acceptor Count	2 [1][2]		
Rotatable Bond Count	2	[1][2]	
XLogP3	1.1	[1]	

## **Spectroscopic Characterization**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **phenyl carbamate**. The key data from <sup>1</sup>H NMR and Infrared (IR) spectroscopy are presented below.



Technique	Wavenumber (cm <sup>-1</sup> )/Chemical Shift (ppm)	Assignment	Reference(s)
IR (KBr)	3422-3339	-NH stretching	[6]
IR (KBr)	1707	>C=O stretching	[6]
IR (KBr)	1616	-NH bending	[6]
IR (KBr)	1384	-CN stretching	[6]
IR (KBr)	1211	C-O stretching	[6]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 5.053 (brs, 2H)	-NH2	[6]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.058-7.100 (t, J=8.4 Hz, 2H)	Aromatic C-H	[6]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.132-7.190 (m, 1H)	Aromatic C-H	[6]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.258-7.324 (m, 2H)	Aromatic C-H	[6]

## **Experimental Protocols for Spectroscopic Analysis**

- Sample Preparation: Dissolve 5-10 mg of **phenyl carbamate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

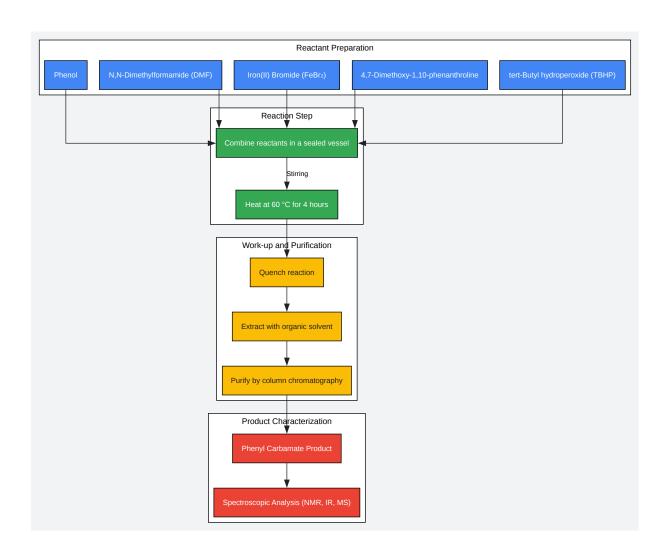


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **phenyl carbamate** (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Data Acquisition: Introduce the sample into the ion source (e.g., electron ionization or electrospray ionization). Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions. A common fragmentation pattern for phenyl-containing compounds is the formation of a benzylic cation fragment at m/z = 91.[7]
- Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

# **Synthesis of Phenyl Carbamate**

The synthesis of **phenyl carbamate**s can be achieved through various methods. One prominent approach involves the oxidative cross-coupling of phenols with formamides, which is advantageous due to the use of readily available starting materials.[8] Other methods include synthesis from aniline and methyl formate, or metal-free approaches using amines and hydrazine formate.[9][10]





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Caption: Experimental workflow for the synthesis of **phenyl carbamate**.



# Detailed Experimental Protocol: Oxidative Cross-Coupling

This protocol is based on the iron-catalyzed oxidative cross-coupling of phenol with N,N-dimethylformamide (DMF).[8]

- Reaction Setup: To a sealed reaction vessel, add phenol (1.0 mmol), iron(II) bromide (FeBr<sub>2</sub>, 5 mol%), and 4,7-dimethoxy-1,10-phenanthroline (5 mol%) as the ligand.
- Reagent Addition: Add an excess of N,N-dimethylformamide (DMF), which serves as both a
  reactant and a solvent.
- Initiation: Add tert-butyl hydroperoxide (TBHP) as the oxidant to the mixture.
- Reaction Conditions: Seal the vessel and heat the reaction mixture at 60 °C with continuous stirring for 4 hours.
- Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution.
- Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure phenyl carbamate.
- Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, IR, MS) as described in Section 2.1.

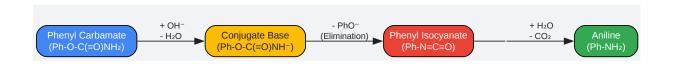
## **Reactivity and Mechanisms**

The reactivity of **phenyl carbamate**s is largely dictated by the carbamate moiety. They are known to undergo hydrolysis, particularly under basic conditions.

# **Hydrolysis Mechanism**



The base-catalyzed hydrolysis of N-monosubstituted **phenyl carbamate**s, such as **phenyl carbamate** itself, typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[11][12][13] This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates a phenoxide leaving group to form a transient isocyanate intermediate. The isocyanate is subsequently attacked by water to form a carbamic acid, which decarboxylates to yield an amine and carbon dioxide.[11][12][14]



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Caption: E1cB hydrolysis mechanism of **phenyl carbamate**.

#### **Reactivity towards Nucleophiles**

**Phenyl carbamate**s are reactive towards nucleophiles. For instance, the isocyanate intermediate formed during hydrolysis can be trapped by amines to form ureas.[11][12] This reactivity makes **phenyl carbamate**s useful synthons for the preparation of both symmetrical and unsymmetrical ureas.[11]

# **Applications in Research and Development**

The carbamate group is a key structural motif in many approved drugs and prodrugs.[15][16] **Phenyl carbamates**, in particular, have found extensive use in medicinal chemistry, agrochemicals, and materials science.

#### **Drug Development**

- Prodrugs: The phenyl carbamate structure can be used to create prodrugs of phenolic compounds.[1] This strategy aims to protect the phenolic hydroxyl group from first-pass metabolism, potentially improving the oral bioavailability of the parent drug.[14]
- Cholinesterase Inhibition: Phenylcarbamate derivatives are known to act as cholinesterase inhibitors.[17] This activity is particularly relevant in the development of therapeutics for



neurodegenerative diseases like Alzheimer's disease, with Rivastigmine being a notable example of a carbamate-based drug for this indication.[17][18]

- Bioisosteres: The carbamate linkage is often used as a more stable bioisostere for amide or ester bonds in peptidomimetics, enhancing proteolytic stability while maintaining the potential for key hydrogen bonding interactions with biological targets.[14][15][19]
- Antimicrobial and Anticancer Agents: Various carbamate derivatives have been synthesized and screened for antimicrobial and anticancer activities, demonstrating the versatility of this chemical scaffold.[20]

### **Agrochemicals**

Carbamate compounds are widely used as pesticides, including insecticides, fungicides, and herbicides.[14] **Phenyl carbamate**s serve as important intermediates and structural motifs in the synthesis of these agrochemicals. Their mechanism of action in insecticides often involves the inhibition of acetylcholinesterase in insects.[21]

#### **Materials Science**

**Phenyl carbamate**s are precursors in the synthesis of polyurethanes. For example, methyl N**phenyl carbamate** is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI), a key monomer for producing polyurethanes.[22]

# Safety and Handling

**Phenyl carbamate** is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

- GHS Hazard Statements: H315, H319, H335.[2]
- Precautionary Measures:
  - Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear personal protective equipment, including safety goggles, gloves, and a respirator (e.g., N95 type).[23]



- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Incompatible Materials: Strong oxidizing agents, strong acids.[23]
- First Aid:
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[23]
  - Skin Contact: Wash off immediately with plenty of water. [23]
  - Inhalation: Move to fresh air.[23]
  - Ingestion: Clean mouth with water and drink plenty of water afterwards.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[23] The toxicological properties have not been fully investigated.[23]

#### Conclusion

Phenyl carbamate is a versatile chemical compound with a well-defined structure and a rich profile of chemical reactivity. Its physicochemical and spectroscopic properties are well-characterized, facilitating its identification and use in research. The diverse synthetic routes available make it an accessible building block for various applications. Its significance is most pronounced in drug discovery, where the carbamate moiety is a privileged scaffold for developing therapeutics, and in the synthesis of agrochemicals and polymers. Proper safety protocols are essential when handling this compound due to its irritant properties. This guide provides a foundational technical overview to support its effective and safe use in a professional research and development setting.

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